Cas no 1366562-70-0 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
L'acido (3R)-3-{(tert-butossi)carbonilammino}-3-(4-metilpiridin-3-il)propanoico è un composto chirale di interesse sintetico, caratterizzato dalla presenza di un gruppo amminico protetto con Boc (terz-butossicarbonile) e un nucleo piridinico metilato in posizione 4. La sua struttura combina reattività tipica degli acidi carbossilici con la stabilità del gruppo protettivo, rendendolo un intermedio versatile in sintesi organiche stereoselettive, in particolare per la costruzione di peptidi modificati o farmaci con targeting specifico. La chiralità del carbonio in posizione 3 garantisce enantioselettività in reazioni successive, mentre il gruppo 4-metilpiridinico può favorire interazioni non covalenti in applicazioni farmacologiche. La sua purezza ottica e stabilità ne facilitano l'utilizzo in condizioni di reazione controllate.

1366562-70-0 structure
Nome del prodotto:(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid
(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid
- AKOS020322334
- 1366562-70-0
- EN300-1284825
-
- Inchi: 1S/C14H20N2O4/c1-9-5-6-15-8-10(9)11(7-12(17)18)16-13(19)20-14(2,3)4/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1
- Chiave InChI: PRBOKPPUTQZFLB-LLVKDONJSA-N
- Sorrisi: O(C(N[C@H](CC(=O)O)C1C=NC=CC=1C)=O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 280.14230712g/mol
- Massa monoisotopica: 280.14230712g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 6
- Complessità: 352
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 88.5Ų
(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284825-1.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284825-50mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1284825-500mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1284825-100mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1284825-250mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1284825-5000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1284825-2500mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1284825-1000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1284825-10000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 10000mg |
$3622.0 | 2023-10-01 |
(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid Letteratura correlata
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
1366562-70-0 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid) Prodotti correlati
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso